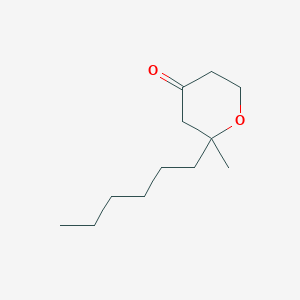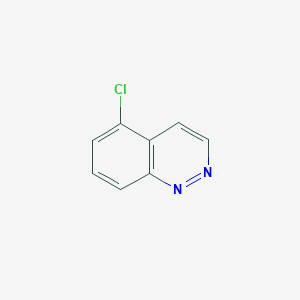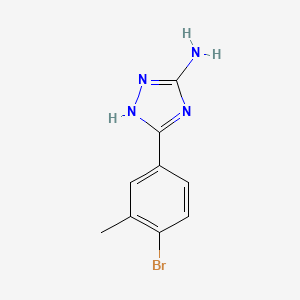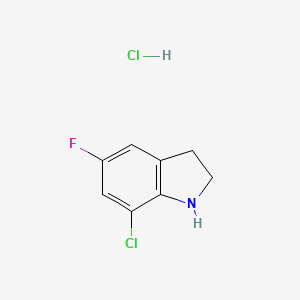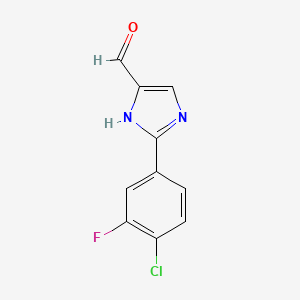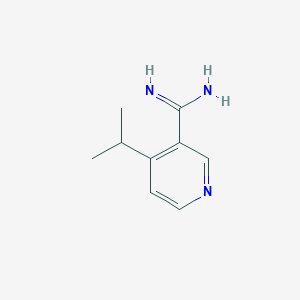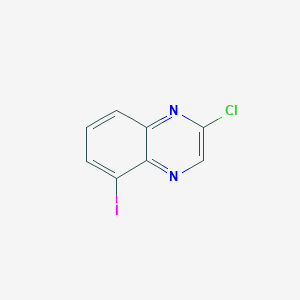
2-Chloro-5-iodoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4ClIN2 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline using TMPLi (2,2,6,6-tetramethylpiperidyl lithium) followed by quenching with iodine to introduce the iodo group at the 5-position . This method allows for precise control over the substitution pattern on the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions: 2-Chloro-5-iodoquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the quinoxaline ring.
科学研究应用
2-Chloro-5-iodoquinoxaline has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent dyes and probes for biological imaging.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Chloro-5-iodoquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Chloro-5-iodoquinoxaline.
2-Chloroquinoxaline: Lacks the iodine substituent but shares similar chemical properties.
5-Iodoquinoxaline: Lacks the chlorine substituent but shares similar chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and iodine substituents on the quinoxaline ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C8H4ClIN2 |
|---|---|
分子量 |
290.49 g/mol |
IUPAC 名称 |
2-chloro-5-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H |
InChI 键 |
HWNHSYAGGUGBAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C(=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
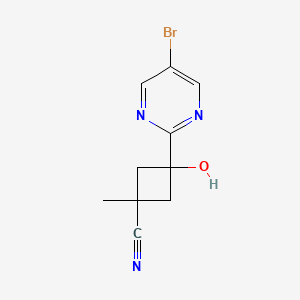
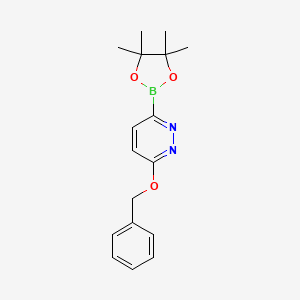
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
